molecular formula C9H12O2 B8696784 2-(1-Hydroxypropyl)phenol

2-(1-Hydroxypropyl)phenol

Cat. No. B8696784
M. Wt: 152.19 g/mol
InChI Key: QWZBWROUTWGTDT-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

A mixture of platinum oxide (302 mg) in methanol (30 mL) is stirred under a hydrogen atmosphere (balloon) for 1 hr and then treated with 2-hydroxypropiophenone (2.00 g). The mixture is stirred under hydrogen for 4 hrs, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to give an oily residue which is chromatographed on silica gel (230-400 mesh, 200 ), eluting with a gradient of ethyl acetate/hexane (5/95-20/80). Pooling of fractions with an Rf =0.41 by TLC (ethyl acetate/hexane, 25/75) and removal of solvent under reduced pressure gives the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
302 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].C[OH:13]>[Pt]=O>[OH:13][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:3]([OH:4])[CH2:2][CH3:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
302 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred under a hydrogen atmosphere (balloon) for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred under hydrogen for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (230-400 mesh, 200 )
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate/hexane (5/95-20/80)
CUSTOM
Type
CUSTOM
Details
Pooling of fractions with an Rf =0.41 by TLC (ethyl acetate/hexane, 25/75) and removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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